molecular formula C7H3Cl2IO B8739638 5-Chloro-2-iodobenzoyl chloride

5-Chloro-2-iodobenzoyl chloride

Cat. No.: B8739638
M. Wt: 300.90 g/mol
InChI Key: POIWKEASAFSUCI-UHFFFAOYSA-N
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Description

5-Chloro-2-iodobenzoyl chloride (molecular formula: C₇H₃Cl₂IO) is a halogenated benzoyl chloride derivative characterized by a chloro substituent at the 5-position and an iodo group at the 2-position of the benzene ring. As a benzoyl chloride, it is highly reactive, serving as a key intermediate in organic synthesis for introducing acyl groups or constructing complex molecules via nucleophilic substitution or coupling reactions . Its iodine atom further enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl structures relevant to pharmaceuticals and materials science.

Properties

Molecular Formula

C7H3Cl2IO

Molecular Weight

300.90 g/mol

IUPAC Name

5-chloro-2-iodobenzoyl chloride

InChI

InChI=1S/C7H3Cl2IO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H

InChI Key

POIWKEASAFSUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 5-chloro-2-iodobenzoyl chloride are influenced by its functional groups and substituent positions. Below is a comparison with four structurally related compounds:

5-Chloro-2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl Chloride (C₁₄H₈Cl₂FIO₂)
  • Structure : Shares the benzoyl chloride core but features a 2-chloro-6-fluorobenzyloxy substituent at the 2-position.
  • Applications : Likely used in specialized acylations where bulkier substrates are required .
5-Chloro-2-hydroxy-3-iodobenzaldehyde (C₇H₄ClIO₂)
  • Structure : Replaces the benzoyl chloride group with an aldehyde (-CHO) and adds a hydroxyl (-OH) at the 2-position.
  • Key Differences : The aldehyde group enables condensation reactions (e.g., Schiff base formation), while the hydroxyl group facilitates hydrogen bonding. The iodo substituent at the 3-position (vs. 2 in the target) alters electronic properties.
  • Applications : Explored in medicinal chemistry for bioactive molecule synthesis and materials science for coordination polymers .
Methyl 5-Chloro-2-iodobenzoate (C₈H₆ClIO₂)
  • Structure : Replaces the chloride in the benzoyl chloride group with a methoxy (-OCH₃) ester.
  • Key Differences : The ester group is less reactive than benzoyl chloride, making it more stable but less suited for acylation.
  • Applications : Used as a protected intermediate in multistep syntheses or as a substrate for hydrolysis to carboxylic acids .
2-Chloro-5-(2-iodobenzenesulfonamide)benzoic Acid (C₁₃H₁₀ClIN₂O₄S)
  • Structure : Features a sulfonamide linkage and a carboxylic acid group instead of benzoyl chloride.
  • Applications : Investigated for antimicrobial or anti-inflammatory properties due to the sulfonamide moiety .

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Functional Groups Substituent Positions Key Applications References
This compound C₇H₃Cl₂IO Benzoyl chloride Cl (5), I (2) Acylation, cross-coupling
5-Chloro-2-[(2-Cl-6-F-benzyl)oxy]benzoyl chloride C₁₄H₈Cl₂FIO₂ Benzoyl chloride, benzyloxy Cl (5), Cl/F (benzyl) Specialty acylations
5-Chloro-2-hydroxy-3-iodobenzaldehyde C₇H₄ClIO₂ Aldehyde, hydroxyl Cl (5), I (3), OH (2) Medicinal chemistry, materials
Methyl 5-chloro-2-iodobenzoate C₈H₆ClIO₂ Ester Cl (5), I (2) Protected intermediate
2-Chloro-5-(2-iodobenzenesulfonamide)benzoic acid C₁₃H₁₀ClIN₂O₄S Sulfonamide, carboxylic acid Cl (2), I (benzene) Bioactive molecule synthesis

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